

An In-depth Technical Guide to 4-(Furan-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Furan-3-yl)benzoic acid

Cat. No.: B1437177

[Get Quote](#)

Introduction

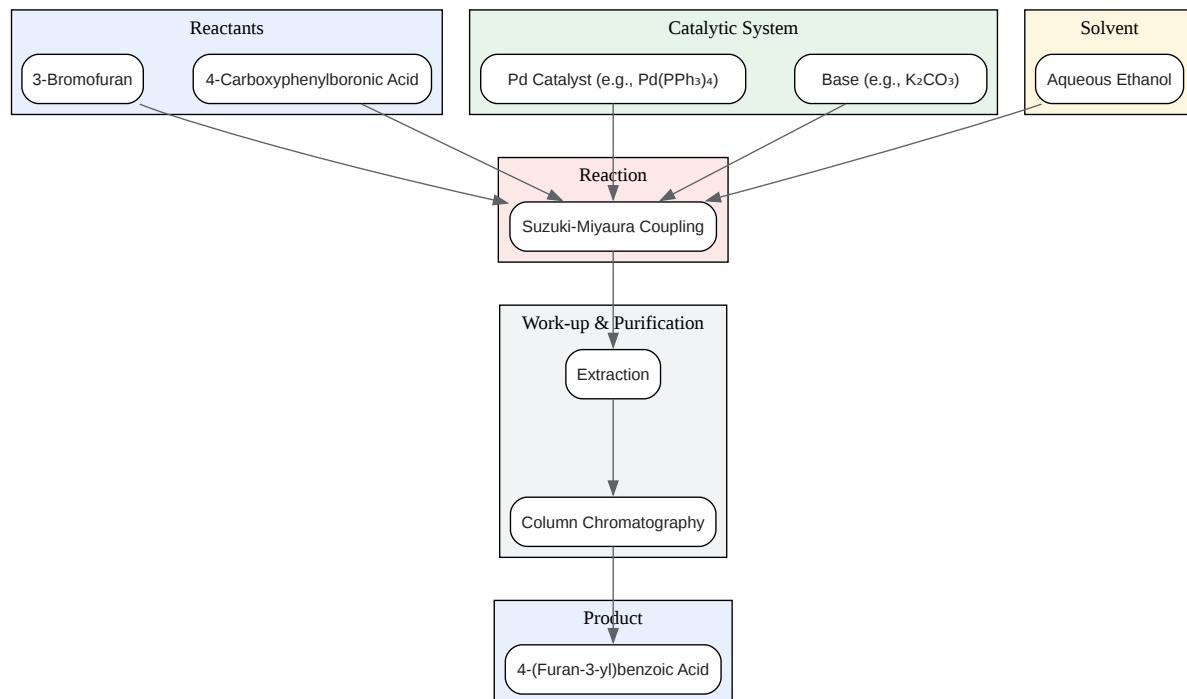
4-(Furan-3-yl)benzoic acid is a heterocyclic aromatic carboxylic acid. This class of molecules, combining a benzoic acid moiety with a furan ring, represents a scaffold of significant interest in medicinal chemistry and materials science. The electronic properties and geometric structure of the furan ring, coupled with the versatile reactivity of the carboxylic acid group, make these compounds valuable building blocks for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the chemical data, synthesis, and potential applications of **4-(Furan-3-yl)benzoic acid**, tailored for researchers and professionals in drug development.

Chemical Identity and Properties

The definitive identifier for **4-(Furan-3-yl)benzoic acid** is its CAS number. While comprehensive experimental data for this specific isomer is not widely published, key identifiers are confirmed. For illustrative purposes, some physical and spectroscopic data for the closely related, well-characterized isomer, 4-(Furan-2-yl)benzoic acid, are included and clearly noted.

Property	Value	Source
CAS Number	890715-18-1	[CymitQuimica][1]
Molecular Formula	C ₁₁ H ₈ O ₃	[CymitQuimica][1]
Molecular Weight	188.18 g/mol	[CymitQuimica][1]
Purity	Typically ≥98%	[CymitQuimica][1]
Melting Point	Data not available. For 4-(Furan-2-yl)benzoic acid: 225-228 °C	N/A
Solubility	Data not available. Expected to be soluble in organic solvents like DMSO and methanol.	N/A
InChI Key	AEVDLVIYBANTFB-UHFFFAOYSA-N	[CymitQuimica][1]

Chemical Structure


The structure of **4-(Furan-3-yl)benzoic acid** consists of a benzoic acid ring substituted at the 4-position with a 3-furanyl group.

Caption: Chemical structure of **4-(Furan-3-yl)benzoic acid**.

Synthesis of **4-(Furan-3-yl)benzoic Acid**

A highly effective and widely used method for the synthesis of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. For the synthesis of **4-(Furan-3-yl)benzoic acid**, a plausible route involves the coupling of 3-bromofuran with 4-carboxyphenylboronic acid.

Proposed Synthesis Workflow: Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **4-(Furan-3-yl)benzoic acid**.

Experimental Protocol (Hypothetical)

This protocol is a general representation of a Suzuki-Miyaura coupling and may require optimization for this specific transformation.

- **Reaction Setup:** In a round-bottom flask, combine 3-bromofuran (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (3.0 eq).
- **Catalyst Addition:** Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$), typically at a loading of 3-5 mol%.
- **Solvent Addition:** Add a solvent system, such as a mixture of ethanol and water, to the flask.
- **Reaction Execution:** Stir the reaction mixture vigorously at an elevated temperature (e.g., 80 °C) under an inert atmosphere for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous phase and extract the product with an organic solvent like ethyl acetate.
- **Purification:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield **4-(Furan-3-yl)benzoic acid**.

Spectroscopic Characterization (Illustrative)

As experimental spectra for **4-(Furan-3-yl)benzoic acid** are not readily available in the literature, the following are predicted key features and representative data from the isomer 4-(furan-2-yl)benzoic acid for illustrative purposes.

- **^1H NMR:** The proton NMR spectrum is expected to show signals for the furan ring protons and the aromatic protons of the benzoic acid moiety, as well as a characteristic downfield signal for the carboxylic acid proton.
- **^{13}C NMR:** The carbon NMR spectrum will display distinct signals for the carbon atoms of the furan and benzene rings, with the carboxyl carbon appearing at a significantly downfield chemical shift.

- IR Spectroscopy: The infrared spectrum should exhibit a strong carbonyl (C=O) stretching vibration for the carboxylic acid, typically in the region of 1700-1680 cm⁻¹, and a broad O-H stretching band.

Applications in Drug Discovery and Medicinal Chemistry

The benzofuran and furan scaffolds are prevalent in a wide range of biologically active compounds, making **4-(Furan-3-yl)benzoic acid** a molecule of interest for drug discovery.[\[2\]](#)[\[3\]](#) [\[4\]](#)

- Scaffold for Novel Therapeutics: The combination of the furan and benzoic acid motifs can be exploited to design novel inhibitors of enzymes or receptor antagonists. The carboxylic acid group provides a handle for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.
- Antimicrobial and Anticancer Potential: Derivatives of benzofuran have shown promising activity as anticancer, antibacterial, and antifungal agents.[\[3\]](#) The unique electronic and structural features of the furan ring can contribute to interactions with biological targets.
- Fragment-Based Drug Design: As a relatively small and rigid molecule, **4-(Furan-3-yl)benzoic acid** can serve as a valuable fragment in fragment-based drug discovery campaigns to identify new lead compounds.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **4-(Furan-3-yl)benzoic acid** is not widely available. However, based on the known hazards of benzoic acid and its derivatives, the following precautions should be taken:

- General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[\[5\]](#) Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[\[6\]](#)
- Health Hazards: May cause skin and eye irritation.[\[7\]](#) Avoid inhalation of dust. Prolonged or repeated exposure may cause respiratory tract irritation.[\[5\]](#)

- **Fire Hazards:** The compound is likely combustible. Use standard extinguishing media such as carbon dioxide, dry chemical powder, or appropriate foam.[5]
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

4-(Furan-3-yl)benzoic acid is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data for this specific isomer remains to be fully documented in the public domain, its structural features suggest it is a promising building block for the development of novel therapeutic agents and functional materials. The synthetic route via Suzuki-Miyaura coupling provides a reliable method for its preparation, enabling further investigation into its chemical and biological properties. As with all research chemicals, appropriate safety precautions should be strictly followed during its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tcichemicals.com [tcichemicals.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Furan-3-yl)benzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1437177#4-furan-3-yl-benzoic-acid-cas-number-and-chemical-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com